molecular formula C10H9BrO3 B8005741 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid

3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid

Cat. No.: B8005741
M. Wt: 257.08 g/mol
InChI Key: ONPNNEXBNYUYAC-AATRIKPKSA-N
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Description

3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a bromine atom at the second position and a methoxy group at the sixth position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 6-methoxycinnamic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cinnamic acids, aldehydes, and saturated carboxylic acids .

Scientific Research Applications

3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

IUPAC Name

(E)-3-(2-bromo-6-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPNNEXBNYUYAC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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